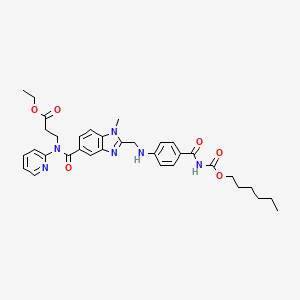
Dabigatran Impurity 8
概要
説明
Dabigatran Impurity 8, also known by its chemical name as N-[[2-[[[4-[[[(hexyloxy)carbonyl]amino]-iminomethyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinylethyl ester, is a byproduct formed during the synthesis of Dabigatran Etexilate Mesylate . Dabigatran Etexilate Mesylate is a prodrug of Dabigatran, a direct thrombin inhibitor used as an anticoagulant .
科学的研究の応用
Dabigatran Impurity 8 has several scientific research applications:
作用機序
Target of Action
Dabigatran Impurity 8, also known as ethyl 3-(2-((4-(hexyloxycarbonylcarbamoyl)phenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate, is a synthetic impurity of Dabigatran . Dabigatran is a direct thrombin inhibitor . Thrombin, also known as Factor IIa, plays a central role in the coagulation cascade, converting soluble fibrinogen into insoluble fibrin, which forms the backbone of a blood clot .
Mode of Action
This compound, as a derivative of Dabigatran, is likely to share a similar mode of action. Dabigatran acts as a direct and reversible inhibitor of thrombin . By binding to thrombin, it prevents the conversion of fibrinogen to fibrin, thereby inhibiting the formation of blood clots .
Biochemical Pathways
The biochemical pathways affected by Dabigatran and its impurities involve the coagulation cascade. By inhibiting thrombin, Dabigatran prevents the conversion of fibrinogen to fibrin, a key step in blood clot formation . This action disrupts the coagulation cascade, reducing the risk of thrombus formation in conditions such as atrial fibrillation and deep vein thrombosis .
Pharmacokinetics
Dabigatran etexilate, the prodrug of Dabigatran, is rapidly absorbed and converted to its active form, Dabigatran . In healthy volunteers, peak plasma concentrations of Dabigatran are reached approximately 2 hours after oral administration . The elimination half-life is 12 to 14 hours, with clearance predominantly occurring via renal excretion of unchanged drug .
Result of Action
The primary result of Dabigatran’s action is anticoagulation, or prevention of blood clot formation . By inhibiting thrombin, Dabigatran prevents the formation of fibrin, the main component of blood clots. This reduces the risk of thromboembolic events such as stroke and pulmonary embolism in patients with conditions like atrial fibrillation and deep vein thrombosis .
Action Environment
The action of Dabigatran and its impurities can be influenced by various environmental factors. For instance, the drug’s absorption and bioavailability can be affected by factors such as the pH of the stomach and the presence of food in the gastrointestinal tract . Additionally, the drug’s clearance can be influenced by renal function, as Dabigatran is predominantly excreted unchanged in the urine . Therefore, in patients with impaired renal function, the drug’s half-life may be prolonged, and its anticoagulant effects may be more pronounced .
将来の方向性
生化学分析
Biochemical Properties
It can be inferred from the parent compound, Dabigatran, that it may interact with enzymes, proteins, and other biomolecules involved in the coagulation cascade
Cellular Effects
Dabigatran, the parent compound, is known to influence cell function by preventing the formation of blood clots . It does this by inhibiting thrombin, a key enzyme in the blood coagulation cascade .
Molecular Mechanism
The parent compound, Dabigatran, acts as a direct and reversible inhibitor of thrombin . It binds to the active site of the thrombin molecule, inhibiting both free and clot-bound thrombin .
Temporal Effects in Laboratory Settings
There is currently no specific information available on the temporal effects of Dabigatran Impurity 8 in laboratory settings. Dabigatran etexilate, the prodrug of Dabigatran, has been reported to undergo degradation under certain conditions, leading to the formation of various degradation products .
Dosage Effects in Animal Models
There is currently no specific information available on the dosage effects of this compound in animal models. The parent compound, Dabigatran, has been studied in animal models for its anticoagulant effects .
Metabolic Pathways
Dabigatran, the parent compound, is not metabolized by cytochrome P450 isoenzymes .
Transport and Distribution
Dabigatran, the parent compound, is known to be absorbed and converted to its active form after oral administration .
Subcellular Localization
Dabigatran, the parent compound, is known to inhibit thrombin, a key enzyme in the blood coagulation cascade, suggesting that it may localize to areas where thrombin is present .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dabigatran Impurity 8 involves multiple steps, starting from the preparation of key intermediates. One of the critical intermediates is amidine, which is prepared using the Pinner reaction . The reaction conditions are optimized to achieve high yields and minimize the formation of impurities . The nucleophilic substitution of amidine with n-hexyl-4-nitrophenyl carbonate furnishes the Dabigatran base, which is then converted to its mesylate salt using methane sulfonic acid .
Industrial Production Methods
Industrial production of Dabigatran Etexilate Mesylate, and consequently this compound, involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield . The process includes crystallization steps to remove impurities and achieve the desired product quality .
化学反応の分析
Types of Reactions
Dabigatran Impurity 8 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of nitroso derivatives, while reduction may yield amine derivatives .
類似化合物との比較
Similar Compounds
Dabigatran: The active form of Dabigatran Etexilate Mesylate, a direct thrombin inhibitor.
Argatroban: Another direct thrombin inhibitor used as an anticoagulant.
Apixaban, Edoxaban, Rivaroxaban: Direct oral factor Xa inhibitors used as anticoagulants.
Uniqueness
Dabigatran Impurity 8 is unique due to its specific formation during the synthesis of Dabigatran Etexilate Mesylate. Its presence and quantification are crucial for ensuring the purity and safety of the final pharmaceutical product .
特性
IUPAC Name |
ethyl 3-[[2-[[4-(hexoxycarbonylcarbamoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H40N6O6/c1-4-6-7-10-21-46-34(44)38-32(42)24-12-15-26(16-13-24)36-23-30-37-27-22-25(14-17-28(27)39(30)3)33(43)40(20-18-31(41)45-5-2)29-11-8-9-19-35-29/h8-9,11-17,19,22,36H,4-7,10,18,20-21,23H2,1-3H3,(H,38,42,44) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZKPGDBVPFJTPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)NC(=O)C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H40N6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
628.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1408238-40-3 | |
| Record name | Dabigatran impurity 8 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1408238403 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 3-(2-{[(4-{[(hexyloxy)carbonyl]carbamoyl}phenyl)amino]methyl}-1-methyl-N-(pyridin-2-yl)-1H-benzimidazole-5-carboxamido)propanoate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HW3X7HP2ZR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
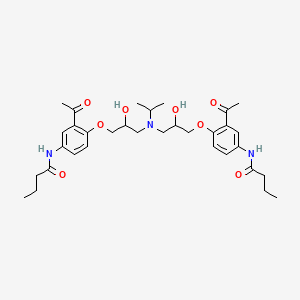
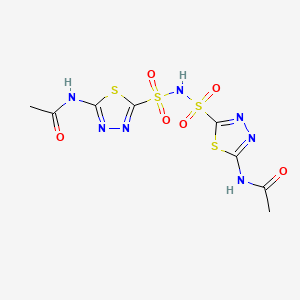
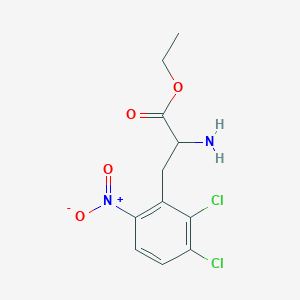
![Ethyl 2-[2-(4-methoxyphenyl)hydrazinylidene]propanoate](/img/structure/B601573.png)
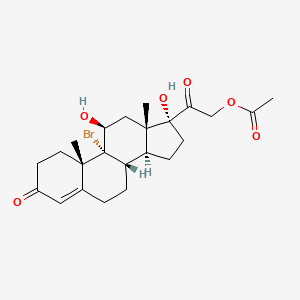
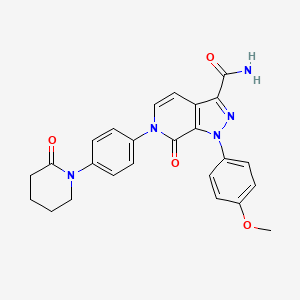
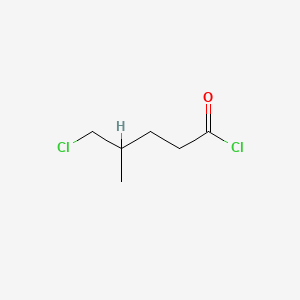
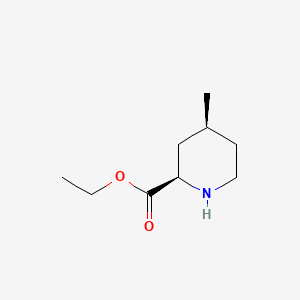
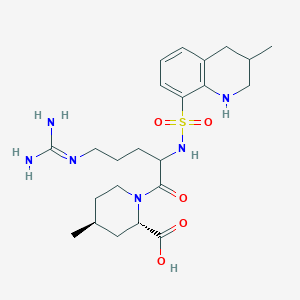
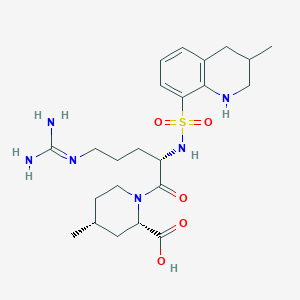
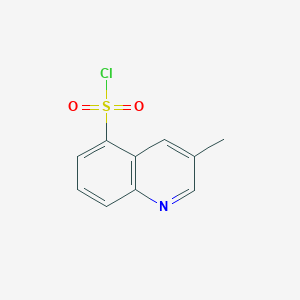
![methyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B601584.png)
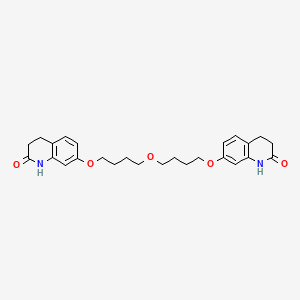
![8-(2,3-dichlorophenyl)-8-aza-5-azoniaspiro[4.5]decane Bromide](/img/structure/B601587.png)
